molecular formula C27H24ClN3O5 B11069229 N-[4-(2-amino-2-oxoethoxy)phenyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide

Cat. No.: B11069229
M. Wt: 505.9 g/mol
InChI Key: OHZUTJJHYNGRTP-UHFFFAOYSA-N
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Description

2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE is a complex organic compound belonging to the class of benzoylindoles. These compounds are characterized by an indole structure attached to a benzoyl moiety through an acyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amide Bond: The amide bond is formed by reacting the benzoylindole with 4-aminophenoxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Coupling: The final step involves coupling the intermediate with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as prostaglandin G/H synthase 1, which plays a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]ACETAMIDO}PHENOXY)ACETAMIDE is unique due to its combination of the indole, benzoyl, and phenoxyacetamide moieties, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C27H24ClN3O5

Molecular Weight

505.9 g/mol

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)phenyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide

InChI

InChI=1S/C27H24ClN3O5/c1-16-22(14-26(33)30-19-7-9-20(10-8-19)36-15-25(29)32)23-13-21(35-2)11-12-24(23)31(16)27(34)17-3-5-18(28)6-4-17/h3-13H,14-15H2,1-2H3,(H2,29,32)(H,30,33)

InChI Key

OHZUTJJHYNGRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)OCC(=O)N

Origin of Product

United States

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